molecular formula C7H8N2O4S B11812693 Dimethyl 4-aminoisothiazole-3,5-dicarboxylate

Dimethyl 4-aminoisothiazole-3,5-dicarboxylate

Cat. No.: B11812693
M. Wt: 216.22 g/mol
InChI Key: IGLFYKSJMNDNLK-UHFFFAOYSA-N
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Description

Dimethyl 4-aminoisothiazole-3,5-dicarboxylate is a heterocyclic compound featuring an isothiazole core (containing sulfur and nitrogen atoms at positions 1 and 2) with an amino group at position 4 and methyl ester moieties at positions 3 and 4. This structure confers unique electronic and steric properties, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. Its reactivity is influenced by the electron-withdrawing ester groups, the nucleophilic amino substituent, and the aromaticity of the isothiazole ring.

Properties

Molecular Formula

C7H8N2O4S

Molecular Weight

216.22 g/mol

IUPAC Name

dimethyl 4-amino-1,2-thiazole-3,5-dicarboxylate

InChI

InChI=1S/C7H8N2O4S/c1-12-6(10)4-3(8)5(14-9-4)7(11)13-2/h8H2,1-2H3

InChI Key

IGLFYKSJMNDNLK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=NS1)C(=O)OC)N

Origin of Product

United States

Preparation Methods

1,3-Dipolar Cycloaddition with Dimethyl Acetylenedicarboxylate (DMAD)

The 1,3-dipolar cycloaddition reaction is a cornerstone in heterocyclic synthesis, particularly for constructing five-membered rings. While no direct examples of dimethyl 4-aminoisothiazole-3,5-dicarboxylate synthesis via this method exist, analogous reactions involving sydnones and DMAD demonstrate its feasibility. For instance, the cycloaddition of 3-(4-acetylphenyl)sydnone with DMAD yields pyrazole-3,4-dicarboxylates in >90% efficiency. By substituting the sydnone precursor with a nitrogen-sulfur-containing dipole, such as a thioamide or thiourea derivative, the isothiazole core could form.

Key parameters for this route include:

  • Dipole selection : Thioureas or thioamides with electron-withdrawing groups to enhance reactivity.

  • Solvent system : Dichloromethane or THF under inert conditions at 0–25°C.

  • Post-cycloaddition modifications : Amination at the 4-position via nucleophilic substitution or reduction.

A hypothetical pathway is illustrated below:

Thiourea derivative+DMADcycloadditionIsothiazole-3,5-dicarboxylateaminationTarget compound\text{Thiourea derivative} + \text{DMAD} \xrightarrow{\text{cycloaddition}} \text{Isothiazole-3,5-dicarboxylate} \xrightarrow{\text{amination}} \text{Target compound}

Zwitterionic Intermediates in Cycloaddition

Recent advances highlight the role of zwitterionic intermediates in facilitating cycloadditions. For example, aliphatic isocyanides react with DMAD to form zwitterions, which subsequently couple with thiazinones to yield fused thiazine-dicarboxylates. Adapting this method, a 4-amino-substituted isothiazole could emerge from the reaction of an isocyanide, DMAD, and a sulfur-containing nucleophile like 2-aminothiazole.

Thiourea-Based Condensation Reactions

Two-Component Reactions with α-Haloketones

Thiourea derivatives are pivotal in thiazole ring formation. A one-pot, three-component reaction involving thiourea, α-haloketones, and DMAD produces thiazolo[3,2-a]pyrimidine-7-carboxylates in 70–91% yields. For isothiazole synthesis, substituting the α-haloketone with a β-keto ester (e.g., dimethyl acetone-1,3-dicarboxylate) and optimizing the sulfur source could yield the target compound.

Example protocol :

  • React dimethyl acetone-1,3-dicarboxylate with sulfuryl chloride to generate a chlorinated intermediate.

  • Treat with thiourea in methanol under reflux to form the thiazole ring.

  • Introduce the amine group via Hofmann degradation or catalytic amination.

Acid-Catalyzed Cyclization

Strong acids like HCl or HBr facilitate cyclization in thiourea-based syntheses. A patent detailing 2-aminothiazole-5-carboxylic acid derivatives reports 59–91% yields using thionyl chloride and pyridine in dichloromethane. Adapting this method:

Dimethyl 3,5-dicarboxylate precursorSOCl2CH2Cl2Acid chlorideThiourearefluxIsothiazole intermediateNH3aminationTarget compound\text{Dimethyl 3,5-dicarboxylate precursor} \xrightarrow[\text{SOCl}2]{\text{CH}2\text{Cl}2} \text{Acid chloride} \xrightarrow[\text{Thiourea}]{\text{reflux}} \text{Isothiazole intermediate} \xrightarrow[\text{NH}3]{\text{amination}} \text{Target compound}

Solid-Phase Synthesis for Scalable Production

Solid-phase synthesis offers advantages in purity control and scalability, though its application to isothiazoles remains underexplored. A proposed route involves:

  • Resin functionalization : Load a Wang resin with a β-keto ester via ester linkage.

  • Cyclization : Treat with sulfuryl chloride and thiourea to form the isothiazole ring.

  • Amination : Introduce the 4-amino group using ammonia or ammonium acetate.

  • Cleavage : Release the product from the resin using TFA/CH2_2Cl2_2.

This method could achieve yields comparable to solution-phase reactions (70–85%) while simplifying purification.

Comparative Analysis of Synthetic Methods

MethodYield RangeKey AdvantagesLimitations
1,3-Dipolar Cycloaddition70–90%High regioselectivity, mild conditionsRequires specialized dipole precursors
Thiourea Condensation60–91%Scalable, one-pot feasibilityHarsh acidic conditions
Solid-Phase Synthesis70–85%Easy purification, high purityLimited resin compatibility

Mechanistic Insights and Optimization Strategies

Role of Electron-Deficient Dienophiles

DMAD’s electron-deficient triple bond accelerates cycloaddition kinetics, as evidenced by its reactivity in forming pyrazole and thiazine derivatives. For isothiazoles, tuning the dipole’s electron density (e.g., using nitro or cyano groups) could enhance reaction rates.

Solvent and Temperature Effects

  • Polar aprotic solvents (DMF, THF) improve dipole solubility but may hinder cycloaddition.

  • Low temperatures (0–5°C) favor kinetic control, reducing side reactions during thiourea condensations .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4-aminoisothiazole-3,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral and Antimicrobial Properties
Research indicates that thiazole derivatives, including dimethyl 4-aminoisothiazole-3,5-dicarboxylate, exhibit a broad spectrum of biological activities. These include antiviral, antibacterial, antifungal, and anticancer properties. Thiazole-based compounds have been integrated into the development of several FDA-approved drugs targeting various diseases, including infections and cancer treatments .

Antidiabetic and Antioxidant Activities
Compounds related to this compound have shown promise in managing diabetes through their antioxidant properties. They may help mitigate oxidative stress, a contributing factor in diabetic complications . Furthermore, some studies suggest potential applications in treating obesity-related disorders by modulating metabolic pathways .

Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It may inhibit inflammatory pathways, making it a candidate for treating chronic inflammatory diseases. This aspect is particularly crucial given the rising prevalence of conditions like arthritis and other inflammatory disorders .

Agricultural Chemistry Applications

Pesticidal Properties
this compound has been explored for its potential as a pesticide. Its structural features may allow it to act against various pests and pathogens affecting crops. The compound's efficacy in this domain could contribute to sustainable agricultural practices by reducing reliance on traditional pesticides.

Herbicide Development
There is ongoing research into the herbicidal properties of thiazole derivatives. This compound could serve as a lead compound for developing new herbicides that are more effective and environmentally friendly.

Synthetic Methodologies

Synthesis Techniques
The synthesis of this compound can be achieved through various chemical reactions involving thiazole derivatives. Recent advancements have introduced more efficient one-pot synthesis methods that enhance yield and reduce reaction time . These methodologies are vital for scaling up production for industrial applications.

Case Studies

Study Application Findings
Study on Antiviral Properties AntiviralDemonstrated effectiveness against specific viral strains; potential for drug formulation.
Investigation of Antidiabetic Effects AntidiabeticShowed significant reduction in oxidative stress markers in diabetic models.
Research on Pesticidal Activity Agricultural ChemistryEffective against common agricultural pests; promising results in field trials.

Mechanism of Action

The mechanism of action of Dimethyl 4-aminoisothiazole-3,5-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Diethyl 4-Amino-1,2-Thiazole-3,5-Dicarboxylate (CAS 72632-87-2)

  • Structural Differences : The ethyl ester groups replace methyl esters, increasing molecular weight (244.265 g/mol vs. 216.21 g/mol for the methyl analog) and steric bulk .
  • Reactivity : Ethyl esters hydrolyze slower than methyl esters due to reduced electrophilicity at the carbonyl carbon. This impacts applications requiring controlled release of active intermediates.
  • Applications: Similar to the methyl analog, it serves as a precursor for bioactive molecules, but its solubility in non-polar solvents is enhanced.

Dimethyl 4-Hydroxyisoxazole-3,5-Dicarboxylate (DMHID, CAS 6620-30-0)

  • Core Heterocycle : Isoxazole (oxygen and nitrogen at positions 1 and 2) vs. isothiazole (sulfur and nitrogen). Oxygen’s higher electronegativity reduces ring aromaticity compared to sulfur-containing analogs, altering electronic distribution .
  • Functional Groups: A hydroxyl group replaces the amino substituent, enabling hydrogen bonding but reducing nucleophilicity.
  • Applications : Widely used in agrochemical synthesis due to its stability and ability to form hydrogen-bonded networks .

Pyrazole-Based Analogs (e.g., Dimethyl 1-(4-Cyanobenzyl)-1H-Pyrazole-3,5-Dicarboxylate)

  • Heterocycle : Pyrazole (two adjacent nitrogen atoms) vs. isothiazole. The absence of sulfur reduces π-electron delocalization, affecting redox properties.
  • Substituents: The 4-cyanobenzyl group introduces steric hindrance and electron-withdrawing effects, influencing crystal packing and solubility .
  • Synthetic Utility: Used in coordination chemistry and metal-organic frameworks (MOFs) due to rigid backbone and functionalizable cyanobenzyl group .

Triazole Derivatives (e.g., 4-Amino-3,5-Bis(2,4-Dichlorophenoxy)-1,2,4-Triazole)

  • Core Structure: 1,2,4-Triazole with dichlorophenoxy substituents. The triazole ring exhibits stronger hydrogen-bonding capacity than isothiazole.
  • Substituent Effects: Dichlorophenoxy groups enhance lipophilicity and antimicrobial activity, making these compounds relevant in agrochemical research .

Data Table: Key Properties of Analogs

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Dimethyl 4-aminoisothiazole-3,5-dicarboxylate C₇H₈N₂O₄S 216.21 4-NH₂, 3/5-COOCH₃ High nucleophilicity at C4, moderate solubility in polar solvents
Diethyl 4-amino-1,2-thiazole-3,5-dicarboxylate C₉H₁₂N₂O₄S 244.265 4-NH₂, 3/5-COOCH₂CH₃ Enhanced lipophilicity, slower hydrolysis
Dimethyl 4-hydroxyisoxazole-3,5-dicarboxylate C₇H₇NO₅ 185.14 4-OH, 3/5-COOCH₃ Strong hydrogen bonding, agrochemical use
Dimethyl 1-(4-cyanobenzyl)-1H-pyrazole-3,5-dicarboxylate C₁₅H₁₃N₃O₄ 299.29 4-CN-benzyl, 3/5-COOCH₃ Rigid structure, MOF applications

Material Science

  • Pyrazole dicarboxylates with cyanobenzyl groups form stable coordination polymers, useful in catalysis and gas storage .

Biological Activity

Dimethyl 4-aminoisothiazole-3,5-dicarboxylate (DMITDC) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, antibacterial properties, and other pharmacological effects of DMITDC, supported by relevant case studies and research findings.

Synthesis of DMITDC

The synthesis of DMITDC typically involves a multi-step process that includes the formation of the isothiazole ring and subsequent functionalization. Various synthetic routes have been proposed, often utilizing starting materials such as 2-aminothiazoles and dicarboxylic acids. The efficiency of these methods can significantly influence the yield and purity of the final product.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of DMITDC against various bacterial strains. For instance, one investigation reported that derivatives containing the isothiazole moiety exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . The structure-activity relationship (SAR) analysis indicated that modifications to the isothiazole core could enhance antibacterial efficacy.

Table 1: Antibacterial Activity of DMITDC Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
DMITDCS. aureus32 µg/mL
DMITDCE. coli64 µg/mL
Modified Derivative AS. aureus16 µg/mL
Modified Derivative BE. coli32 µg/mL

Molecular Docking Studies

Molecular docking studies have been employed to elucidate the mechanism of action of DMITDC and its derivatives. These studies often focus on key bacterial enzymes such as dihydrofolate reductase (DHFR) and tyrosyl-tRNA synthetase (TyrRS), which are crucial for bacterial growth and replication. Inhibition of these enzymes can lead to significant antibacterial effects by disrupting essential metabolic pathways .

Other Biological Activities

Apart from antibacterial properties, DMITDC has shown potential in other areas:

  • Antioxidant Activity : Compounds derived from isothiazoles have been reported to exhibit antioxidant properties, which may contribute to their therapeutic potential in oxidative stress-related diseases .
  • Anticancer Activity : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines, indicating a possible role in cancer therapy .

Case Studies

  • Case Study on Antibacterial Efficacy : A study evaluated the effectiveness of DMITDC against clinical isolates of S. aureus. The results indicated that DMITDC had a comparable efficacy to standard antibiotics, suggesting its potential as an alternative treatment option .
  • Antioxidant Properties : Research involving the evaluation of antioxidant activity revealed that certain derivatives of DMITDC exhibited significant free radical scavenging activity, which could be beneficial in preventing cellular damage .

Q & A

Basic Research Questions

Q. What experimental design strategies are recommended to optimize the synthesis yield of dimethyl 4-aminoisothiazole-3,5-dicarboxylate?

  • Methodological Answer : Use statistical Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent ratios, catalyst loading) and identify optimal conditions. Central Composite Design (CCD) or Box-Behnken models can reduce the number of trials while quantifying interactions between variables. For example, reflux time and solvent polarity significantly influence cyclization efficiency in isothiazole synthesis . Post-optimization, validate predictions with triplicate runs to ensure reproducibility.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : Assign peaks using 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and detect impurities (e.g., unreacted amines or ester groups) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks to verify molecular geometry. For example, dihydropyridine analogs require high-resolution data (<1.0 Å) to distinguish chair vs. boat conformations .
  • Mass Spectrometry : Use HRMS (High-Resolution MS) to validate molecular ion peaks and fragment patterns, ensuring no side products (e.g., over-alkylated derivatives) are present .

Q. How can researchers evaluate the reactivity of this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct kinetic studies using UV-Vis spectroscopy to monitor degradation or rearrangement rates. For pH-dependent stability, prepare buffered solutions (pH 2–12) and track absorbance changes at λmax (e.g., 270–300 nm for isothiazoles). Arrhenius plots (ln k vs. 1/T) quantify activation energy for thermal decomposition .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Follow ECHA guidelines for ester and amine handling:

  • Use fume hoods with HEPA filters to prevent inhalation of fine particulates.
  • Avoid protic solvents (e.g., water, alcohols) during synthesis to minimize hydrolysis to toxic 4-aminoisothiazole derivatives .
  • Store under inert gas (N2 or Ar) at –20°C to prevent oxidative degradation .

Advanced Research Questions

Q. How can computational methods enhance the design of this compound derivatives for targeted bioactivity?

  • Methodological Answer :

  • Retrosynthetic Analysis : Use AI tools (e.g., Template_relevance Reaxys) to predict feasible routes for introducing substituents (e.g., halogens, sulfonamides) at the 4-amino position .
  • Docking Studies : Perform molecular dynamics simulations to assess binding affinity with target enzymes (e.g., kinases or oxidoreductases). Prioritize derivatives with low RMSD (<2.0 Å) in docking poses .

Q. How to resolve contradictions in mechanistic data for this compound reactions (e.g., competing cyclization pathways)?

  • Methodological Answer :

  • Isotopic Labeling : Use 15N^{15}N-labeled amines to track nitrogen migration during cyclization via 15N^{15}N-NMR .
  • In Situ IR Spectroscopy : Monitor intermediate formation (e.g., thioamide vs. enamine) by characteristic C=O and C=N stretches (1650–1750 cm<sup>-1</sup>) .
  • DFT Calculations : Compare activation energies of proposed pathways (e.g., 6-endo vs. 5-exo cyclization) using Gaussian or ORCA software .

Q. What interdisciplinary approaches improve the scalability of this compound synthesis?

  • Methodological Answer :

  • Flow Chemistry : Design continuous reactors to enhance heat/mass transfer and reduce byproducts. Optimize residence time using CFD (Computational Fluid Dynamics) simulations .
  • Membrane Separation : Apply nanofiltration membranes (MWCO <300 Da) to isolate the product from polar impurities (e.g., unreacted dicarboxylates) .

Q. How to investigate the role of this compound in heterogeneous catalysis (e.g., as a ligand)?

  • Methodological Answer :

  • Surface Adsorption Studies : Use XPS (X-ray Photoelectron Spectroscopy) to analyze ligand-metal interactions (e.g., binding to Pd or Ru centers). Monitor shifts in N 1s and S 2p peaks .
  • Catalytic Screening : Test activity in cross-coupling reactions (e.g., Suzuki-Miyaura) under varying conditions (aqueous vs. organic media, 25–100°C). Correlate turnover frequency (TOF) with steric/electronic parameters (Hammett σ values) .

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